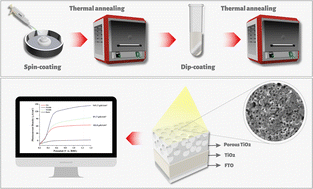Porosity-dependent photoelectrochemical activity of double-layered TiO2 thin films deposited by spin-coating method†
RSC Advances Pub Date: 2023-11-24 DOI: 10.1039/D3RA06914A
Abstract
Photoelectrochemical (PEC) cells made of low-cost, chemically stable, and abundant materials are crucial for green hydrogen production. In this regard, the fabrication of porous films with high light trapping ability and a large contact area is crucial for the production of efficient PEC cells. In this report, anatase TiO2 thin films with a porous double-layered structure were successfully prepared using a conventional spin-coating deposition method. Various amounts of polystyrene spheres were used as a pore-templating agent to control the porosity of the films. A range of characterization techniques, such as scanning electron microscopy, X-ray diffraction, X-ray photoelectron spectroscopy, and photoluminescence were employed to assess the morphology, structural and optical properties of prepared TiO2 films. PEC measurements revealed that prepared double-layered TiO2 thin films exhibit porosity-dependent photocatalytic activity. For example, TiO2 films with an optimized porous structure demonstrated an increase in photocurrent density by a factor of ∼2.23 (to 141.7 μA cm−2) and photoconversion efficiency improvement by a factor of ∼2.14 as compared to non-porous double-layered TiO2 reference films. Absorbance and photoluminescence analysis confirmed that improved PEC activity can be attributed to increased light absorption by the porous structure and reduced charge carrier recombination.


Recommended Literature
- [1] Adsorption of metal cations by hydrous aluminium(III) or iron(III) hydroxide precipitates: enhancement by EDTA and related chelate molecules†
- [2] Using core-hole reference states for calculating X-ray photoelectron and emission spectra
- [3] A flow reactor process for the synthesis of peptides utilizing immobilized reagents, scavengers and catch and release protocols†
- [4] Contents list
- [5] Simple dissymmetrical and asymmetrical Tröger's bases: photophysical and structural characterization†
- [6] Metabonomic analysis of mouse urine by liquid-chromatography-time of flight mass spectrometry (LC-TOFMS): detection of strain, diurnal and gender differences
- [7] Modification of pea protein isolate for ultrasonic encapsulation of functional liquids
- [8] Engineering pH-responsive switching of donor–π–acceptor chromophore alignments along a peptide nanotube scaffold†
- [9] Synthesis of substituted exo-glucals via a modified Julia olefination and identification as selective β-glucosidase inhibitors†
- [10] The single-crystal Raman spectrum of rhombic sulphur










